molecular formula C21H18ClN3O3 B6583623 methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251705-58-4

methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B6583623
CAS RN: 1251705-58-4
M. Wt: 395.8 g/mol
InChI Key: SGTMYONDCMTLES-UHFFFAOYSA-N
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Description

Indole derivatives are significant types of heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . The compound “methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate” is likely to be one such indole derivative.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Indole derivatives, including “AKOS021825407,” have attracted attention in medicinal chemistry due to their diverse biological activities. Researchers explore these compounds for their potential as anticancer agents, antimicrobial drugs, and treatments for various disorders. The compound’s unique structure may offer advantages in drug design and development .

Anticancer Properties

Indole-based molecules exhibit promising anticancer properties. “AKOS021825407” could be investigated further for its ability to inhibit cancer cell growth, induce apoptosis, or interfere with specific signaling pathways involved in tumorigenesis. Researchers might explore its potential as a targeted therapy for specific cancer types .

Microbial Inhibition

Indoles have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. “AKOS021825407” could be evaluated for its effectiveness against specific microbial strains, potentially leading to the development of novel antibiotics or antifungal agents .

Neurological Disorders

Given the indole moiety’s role in neurotransmitter synthesis (e.g., serotonin), researchers might investigate “AKOS021825407” for its impact on neurological disorders. This could include studying its effects on neurotransmitter receptors, neuroprotection, or neuroinflammation .

Thermoelectric Materials

Interestingly, recent research highlights the potential of simple crystal structures (like “AKOS021825407”) to achieve low thermal conductivity. While not directly related to its biological applications, this discovery underscores the importance of exploring new materials for thermal insulation and thermoelectric devices .

Synthetic Methodology

The investigation of novel synthetic methods for indole derivatives remains crucial. Researchers may explore efficient routes to synthesize “AKOS021825407” and related compounds. Novel synthetic strategies could enhance accessibility and scalability for potential applications .

properties

IUPAC Name

methyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-28-21(27)17-19(14-6-4-7-15(22)18(14)25-20(17)26)23-10-9-12-11-24-16-8-3-2-5-13(12)16/h2-8,11,24H,9-10H2,1H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTMYONDCMTLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

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